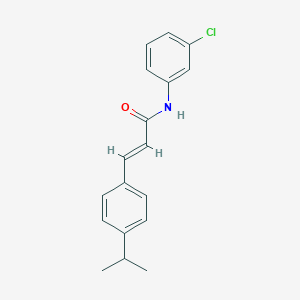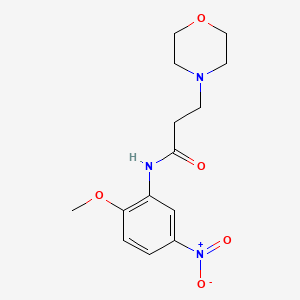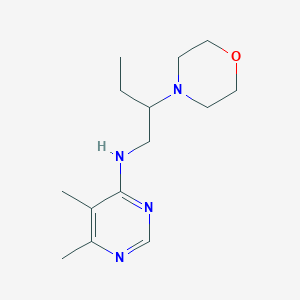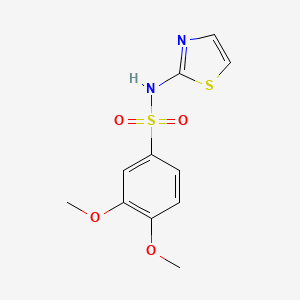
N-(3-chlorophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Acrylamide derivatives, including N-(3-chlorophenyl)-3-(4-isopropylphenyl)acrylamide, can be synthesized through various chemical reactions, such as the aza-Michael addition reaction followed by amidation with acryloyl chloride. These methods offer pathways to create a wide range of acrylamide monomers with specific functional groups for targeted properties (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives significantly influences their physicochemical properties and potential applications. Techniques such as 1H NMR, FTIR, and mass spectroscopy are commonly employed for characterizing these compounds, providing detailed insights into their molecular frameworks and functional groups (N. V. Tale et al., 2011).
Chemical Reactions and Properties
Acrylamide compounds can undergo a variety of chemical reactions, including polymerization and copolymerization, to produce polymers with desired properties such as thermal stability, antimicrobial activity, and specific mechanical characteristics. The versatility in chemical reactions allows for the tailored synthesis of materials for specific applications (S. Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as phase transition temperature, swelling behavior, and hydrolytic degradability, are crucial for their application in various fields. These properties are influenced by the molecular structure and composition of the acrylamide polymers (A. Galperin et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity ratios, thermal stability, and response to environmental stimuli (pH, temperature), are critical for their use in specialized applications such as smart materials and responsive systems. Understanding these properties enables the design of materials with specific functionalities (Xue Jiang et al., 2014).
特性
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13(2)15-9-6-14(7-10-15)8-11-18(21)20-17-5-3-4-16(19)12-17/h3-13H,1-2H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTKJBIERMAYSW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)

![2-phenyl-6-[(2-phenylazetidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5615727.png)
![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)
![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![8-(3-ethoxypropanoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615752.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)

![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)
![(3S*,4R*)-4-methyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5615784.png)
![5-({[3-(3-chlorophenyl)-3-phenylpropanoyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5615792.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615815.png)
![N-(2,3-dimethylbenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5615821.png)